molecular formula C19H17ClN4O4S B3472814 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B3472814
M. Wt: 432.9 g/mol
InChI Key: ROTISOBMQVVIDW-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated phenoxy group, a pyrimidinylsulfamoyl group, and an acetamide linkage, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy precursor. This is followed by the introduction of the pyrimidinylsulfamoyl group and the final acetamide linkage. Common reagents used in these reactions include chlorinating agents, sulfonamides, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials science research.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound shares the chlorinated phenoxy group but differs in its overall structure and functional groups.

    Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate: This compound has a similar phenoxy structure but includes a benzoyl group instead of the pyrimidinylsulfamoyl group.

Uniqueness

2-(4-Chloro-2-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-13-11-14(20)3-8-17(13)28-12-18(25)23-15-4-6-16(7-5-15)29(26,27)24-19-21-9-2-10-22-19/h2-11H,12H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTISOBMQVVIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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